
11-Methyldodecanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyldodecanal-d7 is a deuterated analog of 11-Methyldodecanal, a compound with the molecular formula C13H19D7O and a molecular weight of 205.39 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling.
Vorbereitungsmethoden
The synthesis of 11-Methyldodecanal-d7 typically involves the deuteration of 11-Methyldodecanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Analyse Chemischer Reaktionen
11-Methyldodecanal-d7, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
11-Methyldodecanal-d7 is used in various scientific research applications:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It can be used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 11-Methyldodecanal-d7 is primarily related to its role as a labeled analog in research. The deuterium atoms in the compound allow researchers to track its behavior in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in its interactions.
Vergleich Mit ähnlichen Verbindungen
11-Methyldodecanal-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
11-Methyldodecanal: The non-deuterated version of the compound.
Dodecanal: A simpler aldehyde with a similar structure but without the methyl group at the 11th position.
11-Methyldodecanoic acid: The oxidized form of 11-Methyldodecanal
These compounds share structural similarities but differ in their specific functional groups and isotopic composition, which affects their reactivity and applications.
Eigenschaften
CAS-Nummer |
1794980-36-1 |
---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
205.393 |
IUPAC-Name |
11,12,12,12-tetradeuterio-11-(trideuteriomethyl)dodecanal |
InChI |
InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3/i1D3,2D3,13D |
InChI-Schlüssel |
OUFCBJZGDJFSIK-GYDXGMDDSA-N |
SMILES |
CC(C)CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.